1-Benzofuran-6-ylmethanamine;hydrochloride 1-Benzofuran-6-ylmethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 943844-52-8
VCID: VC7570327
InChI: InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H
SMILES: C1=CC(=CC2=C1C=CO2)CN.Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.64

1-Benzofuran-6-ylmethanamine;hydrochloride

CAS No.: 943844-52-8

Cat. No.: VC7570327

Molecular Formula: C9H10ClNO

Molecular Weight: 183.64

* For research use only. Not for human or veterinary use.

1-Benzofuran-6-ylmethanamine;hydrochloride - 943844-52-8

Specification

CAS No. 943844-52-8
Molecular Formula C9H10ClNO
Molecular Weight 183.64
IUPAC Name 1-benzofuran-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H
Standard InChI Key ANXRKMXLSLRRRF-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CO2)CN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzofuran core (a benzene ring fused to a furan oxygen-containing ring) with a methanamine (-CH₂NH₂) substituent at the 6th position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, yielding the final structure C₉H₉NO·HCl .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name1-benzofuran-6-ylmethanamine; hydrochloride
SMILESC1=CC(=CC2=C1C=CO2)CN.Cl
InChI KeyANXRKMXLSLRRRF-UHFFFAOYSA-N
Molecular FormulaC₉H₁₀ClNO
Molecular Weight183.64 g/mol

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-benzofuran-6-ylmethanamine hydrochloride typically involves two stages:

  • Formation of the benzofuran-6-ylmethanamine base: A reported method involves hydrogenating 5-azidomethyl-benzofuran using Raney Nickel in tetrahydrofuran (THF), followed by acid-base extraction to isolate the free amine .

  • Salt Formation: Treatment of the free base with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthesis Protocol

StepConditionsYieldReference
1Hydrogenation with Raney Ni in THF54%
2HCl acidification-

Optimization Challenges

The moderate yield (54%) in the hydrogenation step suggests potential for optimization, such as exploring alternative catalysts (e.g., palladium on carbon) or adjusting reaction time and temperature .

CompoundActivityTarget
Benzofuran-5-ylmethylamineAntibacterialStaphylococcus aureus
6-AcetylbenzofuranAntifungalCandida albicans

The methanamine substituent in 1-benzofuran-6-ylmethanamine may enhance blood-brain barrier permeability, suggesting potential central nervous system applications.

Research Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Serves as a building block for synthesizing novel psychoactive substances or anticancer agents.

  • Chemical Biology: Probe for studying amine transporter proteins.

Knowledge Gaps and Opportunities

  • Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Target Identification: High-throughput screening to map biological targets.

  • Salt Form Comparisons: Evaluating hydrochloride vs. other salts (e.g., sulfate) for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator